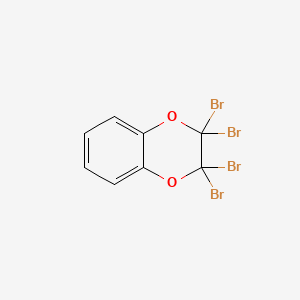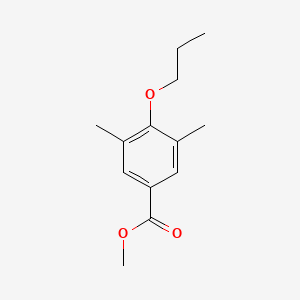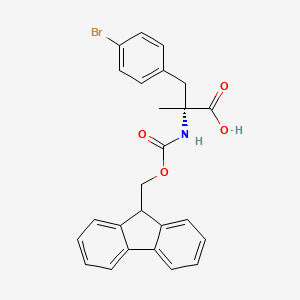
2,2,3,3-Tetrabromo-1,4-benzodioxane, 97%
Vue d'ensemble
Description
2,2,3,3-Tetrabromo-1,4-benzodioxane (TBD) is a synthetic organic compound with a wide range of applications. It is an organobrominated compound with a bromine content of 97%, making it an attractive option for many applications. TBD has been used in a variety of scientific research applications, including drug design, chemical synthesis, and biochemistry. In
Mécanisme D'action
2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% has several mechanisms of action depending on the application. In drug design, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% binds to the target protein and modulates its activity. In chemical synthesis, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% acts as a nucleophile and reacts with electrophiles to form new compounds. In biochemistry, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% binds to proteins and modulates their activity.
Biochemical and Physiological Effects
2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% has several biochemical and physiological effects depending on the application. In drug design, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% can modulate the activity of target proteins and affect drug metabolism. In chemical synthesis, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% can react with other compounds to form new compounds with different properties. In biochemistry, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% can bind to proteins and affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% has several advantages and limitations for lab experiments. One of the main advantages of using 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% is its high bromine content, which makes it an attractive option for many applications. Additionally, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% is relatively easy to synthesize and can be used in a variety of different experiments. However, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% is also relatively expensive and can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97%. One potential direction is to use 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% in drug design to develop new drugs with improved efficacy and safety profiles. Another potential direction is to use 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% in chemical synthesis to develop new compounds with novel properties. Additionally, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% can be used in biochemistry to study the structure and function of proteins. Finally, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% can be used in environmental studies to study the effects of brominated compounds on the environment.
Méthodes De Synthèse
2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% can be synthesized in two main ways: direct bromination and the Williamson ether synthesis. In direct bromination, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% is synthesized by reacting 1,4-benzodioxane with tetrabromoethane in the presence of a base, such as sodium hydroxide. In the Williamson ether synthesis, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% is synthesized by reacting 1,4-benzodioxane with bromoethanol in the presence of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% has been used in a variety of scientific research applications, including drug design, chemical synthesis, and biochemistry. In drug design, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% has been used as a model compound to study the interactions between drugs and their target proteins. In chemical synthesis, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% has been used as a reagent to synthesize other organic compounds, such as polybrominated biphenyls. In biochemistry, 2,2,3,3-Tetrabromo-1,4-benzodioxane, 97% has been used to study the structure and function of enzymes and other proteins.
Propriétés
IUPAC Name |
2,2,3,3-tetrabromo-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFGISCDNDZIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(Br)Br)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239726 | |
| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrabromo-1,4-benzodioxane | |
CAS RN |
1435806-83-9 | |
| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435806-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)




![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)






